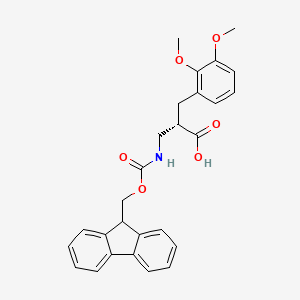

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid

Description

Structural Analysis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic Acid

Molecular Architecture and Stereochemical Configuration

The compound features a central chiral carbon atom at the α-position of the propanoic acid backbone, designated as (S)-configuration. This stereocenter is critical for its role in peptide synthesis, where enantiomeric purity ensures proper folding and biological activity of resulting peptides. The molecular formula is C₂₈H₂₈N₂O₆ , derived from the fluorenylmethoxycarbonyl (Fmoc) group, a 2,3-dimethoxybenzyl side chain, and a propanoic acid moiety.

The Fmoc group ([9H-fluoren-9-yl]methoxycarbonyl) is attached to the amino group via a carbamate linkage, while the 2,3-dimethoxybenzyl substituent branches from the β-carbon of the propanoic acid. This arrangement creates a sterically hindered environment around the amino group, which influences coupling efficiency during solid-phase peptide synthesis (SPPS). The (S)-configuration is confirmed by synthetic protocols analogous to those used for Fmoc-(Dmb)Ala-OH (C₂₇H₂₇NO₆), where chiral auxiliaries or asymmetric catalysis enforce stereoselectivity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Chiral center | (S)-configuration at α-carbon |

| Molecular formula | C₂₈H₂₈N₂O₆ |

| Fmoc group | [9H-fluoren-9-yl]methoxycarbonyl, providing UV detection capability |

Properties

Molecular Formula |

C27H27NO6 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(2S)-2-[(2,3-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C27H27NO6/c1-32-24-13-7-8-17(25(24)33-2)14-18(26(29)30)15-28-27(31)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-13,18,23H,14-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m0/s1 |

InChI Key |

OGFVXSYHGKAQMH-SFHVURJKSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with 2,3-dimethoxybenzyl bromide using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protected amino acid derivative.

Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.

Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and peptide assembly.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Fluorinated Phenyl Analogs

- Example: (S)-2-((Fmoc)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid Structural Difference: Tetrafluorophenyl group replaces dimethoxybenzyl. Impact: Fluorine atoms increase electronegativity and lipophilicity, enhancing metabolic stability but reducing solubility. Applications: Useful in fluorinated peptide analogs for improved bioavailability.

Substituted Benzyl Groups

- (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid : Structural Difference: o-Tolyl (methyl-substituted benzene) instead of dimethoxybenzyl. Impact: Methyl group provides steric bulk without electron-donating effects, reducing polarity compared to methoxy groups. Purity: 99.76% (HPLC), stored at -20°C .

Heterocyclic Side Chains

- (S)-2-((Fmoc)amino)-3-(thiophen-3-yl)propanoic acid : Structural Difference: Thiophene replaces benzene. Impact: Sulfur atom enables π-π stacking and hydrogen bonding, altering binding affinity in biological systems. Molecular Weight: 393.46 g/mol .

Stereochemical and Positional Isomers

- (R)-3-((Fmoc)amino)-2-(3,4-dimethoxybenzyl)propanoic acid : Difference: R-configuration at the chiral center. Impact: Enantiomers often exhibit divergent biological activities; for example, R-forms may lack binding specificity in peptide-receptor interactions.

Modified Backbones and Functional Groups

- (S)-2-((Fmoc)amino)-3-hydroxy-3-methylbutanoic acid : Structural Difference: Hydroxy and methyl groups on the β-carbon.

Physicochemical Properties

Biological Activity

The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid, often referred to as a fluorenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, and provides insights into its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a fluorenyl moiety that enhances its interaction with biological membranes. The methoxycarbonyl group contributes to its solubility and reactivity, facilitating various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H25NO5 |

| Molecular Weight | 383.44 g/mol |

| CAS Number | 71989-33-8 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that fluorenyl derivatives exhibit significant antimicrobial properties. A study highlighted that modifications in the aryl moiety of fluorenone derivatives can enhance their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of electron-withdrawing groups has been shown to improve the efficacy of these compounds against both planktonic and biofilm states of bacteria .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties. The fluorenyl group is believed to play a crucial role in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Fluorenone derivatives have shown promise in cancer therapy. Studies reveal that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in tumor growth . Specifically, the ability to inhibit topoisomerase enzymes has been linked to their anticancer activity, making them potential candidates for further development as chemotherapeutic agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Interaction : The fluorenyl moiety enhances cellular uptake by facilitating interactions with biological membranes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.

- Cytokine Modulation : It may modulate the release of cytokines, thereby influencing immune responses.

Case Studies

Several studies have explored the biological activity of fluorenone derivatives:

- Study on Antimicrobial Activity : A quantitative assay demonstrated that specific structural modifications significantly increased the antimicrobial efficacy against resistant strains of bacteria .

- Anti-cancer Research : In vitro studies indicated that certain fluorenone derivatives exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.